molecular formula C28H20Si B172817 Diphenylbis(phenylethynyl)silane CAS No. 18784-61-7

Diphenylbis(phenylethynyl)silane

Cat. No. B172817
CAS RN: 18784-61-7
M. Wt: 384.5 g/mol
InChI Key: BBVOORFIXBLFFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diphenylbis(phenylethynyl)silane is a chemical compound with the molecular formula C28H20Si . It is a solid at 20 degrees Celsius . The molecule contains a total of 52 bonds, including 32 non-H bonds, 26 multiple bonds, 2 rotatable bonds, 2 triple bonds, 24 aromatic bonds, and 4 six-membered rings .


Synthesis Analysis

Diphenylbis(phenylethynyl)silane (DPDPES) was synthesized by the Grignard reaction . The Grignard reaction is a common reaction method with mild conditions .


Molecular Structure Analysis

The molecular structure of Diphenylbis(phenylethynyl)silane was characterized by H-NMR . It contains 52 bonds in total; 32 non-H bonds, 26 multiple bonds, 2 rotatable bonds, 2 triple bonds, 24 aromatic bonds, and 4 six-membered rings .


Chemical Reactions Analysis

The cure kinetics of DPDPES were analyzed using differential scanning calorimetry (DSC) . The cure curves were typically sigmoid shape and cure reactions could be described by an autocatalytic kinetic model by isothermal DSC .


Physical And Chemical Properties Analysis

Diphenylbis(phenylethynyl)silane is a solid at 20 degrees Celsius . It has a molecular weight of 384.55 g/mol . The melting point is between 79.0 to 83.0 °C .

Scientific Research Applications

Synthesis and Cure Kinetics

  • Scientific Field : Chemical Intermediates Research .
  • Summary of the Application : Diphenylbis(phenylethynyl)silane (DPDPES) was synthesized by the Grignard reaction . This silicon-containing arylacetylenic monomer can be cured thermally without volatiles .
  • Methods of Application or Experimental Procedures : The synthesis of DPDPES has been achieved through the Grignard reaction . The cure kinetics of DPDPES were analyzed using differential scanning calorimetry (DSC), and the molecular structure was characterized by H-NMR .
  • Results or Outcomes : The cure reaction of DPDPES monomer was found to have autocatalytic and diffusion-controlled characteristics, and the effect of the diffusion was more evident at low temperature . The cure reaction of DPDPES was a first-order kinetic reaction .

Use in Plastics Industry

  • Scientific Field : Plastics Engineering .
  • Summary of the Application : Silanes, including Diphenylbis(phenylethynyl)silane, are used as coupling and dispersing agents for fillers in rubber & plastics formulations, as polymerization modifiers for polypropylene synthesis, and as crosslinking agents for polyethylene homopolymers & copolymers .
  • Methods of Application or Experimental Procedures : During silane treatment of a filler or pigment, a reaction takes place between the functional groups of the filler or pigment (such as OH groups) and the alkoxy groups of the silane to create a silane functionalized surface . The functionality of the silane should be chosen to match the polymer matrix .
  • Results or Outcomes : The use of a silane dispersing agent in a filled thermoplastic, rubber, or thermoset formulation results in several benefits which ultimately translate into easier processing and/or better product performances .

Safety And Hazards

Diphenylbis(phenylethynyl)silane may cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation occurs .

properties

IUPAC Name

diphenyl-bis(2-phenylethynyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20Si/c1-5-13-25(14-6-1)21-23-29(27-17-9-3-10-18-27,28-19-11-4-12-20-28)24-22-26-15-7-2-8-16-26/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVOORFIXBLFFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#C[Si](C#CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30410431
Record name Silane, diphenylbis(phenylethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30410431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenylbis(phenylethynyl)silane

CAS RN

18784-61-7
Record name Silane, diphenylbis(phenylethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30410431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIS(PHENYLETHYNYL)DIPHENYLSILANE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Diphenylbis(phenylethynyl)silane
Reactant of Route 2
Reactant of Route 2
Diphenylbis(phenylethynyl)silane
Reactant of Route 3
Reactant of Route 3
Diphenylbis(phenylethynyl)silane
Reactant of Route 4
Reactant of Route 4
Diphenylbis(phenylethynyl)silane
Reactant of Route 5
Reactant of Route 5
Diphenylbis(phenylethynyl)silane
Reactant of Route 6
Diphenylbis(phenylethynyl)silane

Citations

For This Compound
2
Citations
SW Lehrich, A Hildebrandt, T Rüffer, M Korb… - …, 2014 - ACS Publications
Ferrocenylsiloles of the type 2,5-Fc 2 -3,4-Ph 2 - c C 4 SiR 2 (3a, R = Me; 3b, R = Ph) have been prepared by reductive cyclization from diethynylsilanes, followed by ferrocenylation …
Number of citations: 52 pubs.acs.org
W Uhl, D Heller, J Kösters… - European Journal of …, 2012 - Wiley Online Library
Abstract Treatment of diphenyl–diethynylsilanes, (H 5 C 6 ) 2 Si(C≡C–R′) 2 (R′ = –C 6 H 5 , –4‐Me–C 6 H 4 ), with two equivalents of dialkylaluminium hydrides, R 2 Al–H (R = –…

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.